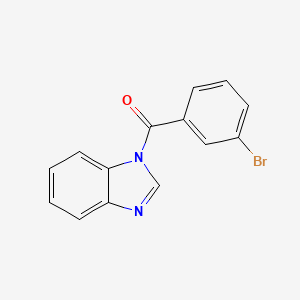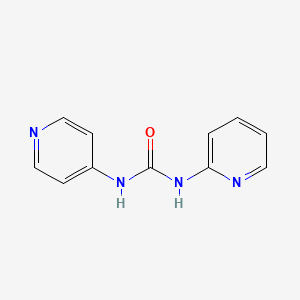![molecular formula C19H21N3O3S B5563322 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)
3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of benzamides and their derivatives, including oxadiazole-thienyl compounds, is significant due to their diverse biological activities and potential applications in medicinal chemistry. The introduction of specific functional groups, like the 1,2,4-oxadiazol ring and thienyl moiety, into benzamide structures has been shown to enhance these activities, making them subjects of interest for synthesis and biological evaluation.
Synthesis Analysis
Synthesis of benzamide derivatives often involves condensation reactions, cyclocondensation, or three-component reactions that introduce various substituents, aiming to explore the impact of these groups on biological activity and chemical properties. For instance, cyclocondensation of 2-hydroxy benzamides with thioglycolic acid yields thiazolidin-benzamides, a process that might share mechanistic similarities with the synthesis of the target compound (Patel & Patel, 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those incorporating oxadiazole and thienyl groups, is crucial for understanding their chemical behavior and interaction with biological targets. Crystal structure analysis through X-ray diffraction provides insights into the molecular conformation, which is essential for the design of compounds with desired biological activities. Such structural analyses underscore the significance of non-covalent interactions, like hydrogen bonding and π-π stacking, in stabilizing the molecular structure and influencing its biological interactions (Sharma et al., 2016).
Applications De Recherche Scientifique
Anticancer Activity
Research on substituted benzamides and oxadiazoles has shown promising anticancer properties. A study by Ravinaik et al. (2021) on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
Antifungal Agents
Compounds featuring oxadiazole and benzamide groups have also been investigated for their potential as antifungal agents. Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, which were screened for antifungal activity. This research indicates the versatility of these compounds in developing treatments against fungal infections (Narayana et al., 2004).
Alzheimer's Disease
A notable application of benzamide derivatives is in the treatment of Alzheimer's disease. Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreased the level of phosphorylated tau proteins and their aggregation, demonstrating potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Synthetic Methods and Chemical Properties
Research on the synthesis and chemical properties of related compounds provides foundational knowledge for the manipulation and application of similar chemical structures. The work by Sams and Lau (1999) on the solid-phase synthesis of 1,2,4-oxadiazoles presents methodologies that could be relevant for synthesizing compounds like 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, offering insights into potential synthetic routes and modifications (Sams & Lau, 1999).
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2,24)9-8-13-5-3-6-14(11-13)17(23)20-12-16-21-18(25-22-16)15-7-4-10-26-15/h3-7,10-11,24H,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLOXOROPZDITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)
